Cas no 1241467-73-1 (4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile)

4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile is a fluorinated heterocyclic compound featuring a pyridine and benzonitrile scaffold linked via a piperazine moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in drug discovery. The presence of the fluoropyridine group enhances metabolic stability and binding affinity, while the benzonitrile moiety contributes to its utility in cross-coupling reactions. The piperazine linker improves solubility and offers a flexible synthetic handle for further derivatization. Its well-defined molecular architecture makes it valuable for designing kinase inhibitors, receptor modulators, and other bioactive molecules. The compound is characterized by high purity and consistent performance in synthetic workflows.
4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile structure
1241467-73-1 structure
Product name:4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile
CAS No:1241467-73-1
MF:C18H17FN4O
MW:324.352186918259
CID:6532770
PubChem ID:47084305

4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[[4-(2-fluoropyridine-4-carbonyl)piperazin-1-yl]methyl]benzonitrile
    • 4-{[4-(2-fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile
    • AKOS034699232
    • EN300-26583697
    • 1241467-73-1
    • Z915745490
    • 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile
    • Inchi: 1S/C18H17FN4O/c19-17-11-16(5-6-21-17)18(24)23-9-7-22(8-10-23)13-15-3-1-14(12-20)2-4-15/h1-6,11H,7-10,13H2
    • InChI Key: DEMCBJVNUDLOEW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CN=1)C(N1CCN(CC2C=CC(C#N)=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 324.13863934g/mol
  • Monoisotopic Mass: 324.13863934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 60.2Ų

4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583697-0.05g
4-{[4-(2-fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile
1241467-73-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile

4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile (CAS No. 1241467-73-1): A Comprehensive Overview

4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile (CAS No. 1241467-73-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzonitrile and piperazine, with a unique substitution pattern that includes a fluoropyridine moiety. The structural complexity and functional group diversity of this molecule make it an intriguing candidate for various biological and pharmacological studies.

The chemical structure of 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile is characterized by a central benzonitrile core, which is linked to a piperazine ring through a methylene bridge. The piperazine ring is further substituted with a 2-fluoropyridine-4-carbonyl group, adding to the compound's overall complexity and potential biological activity. This specific arrangement of functional groups has been shown to influence the compound's solubility, stability, and interactions with biological targets.

Recent research has focused on the potential therapeutic applications of 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile. Studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation, cancer, and neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In the context of cancer research, 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile has shown promise as a potential anticancer agent. Preclinical studies have indicated that it can selectively target and inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the disruption of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.

Additionally, there is growing interest in the neurological applications of this compound. Research has suggested that 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. A study published in the Journal of Neurochemistry in 2023 found that this compound significantly reduced neuronal damage in an animal model of Parkinson's disease.

The pharmacokinetic properties of 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile have also been extensively studied. Its high lipophilicity and moderate molecular weight suggest good oral bioavailability and tissue penetration. However, further optimization may be required to enhance its pharmacokinetic profile for clinical use. Preclinical studies have shown that this compound has a favorable safety profile, with no significant toxicity observed at therapeutic doses.

In terms of synthesis, 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile can be synthesized through a multi-step process involving the coupling of benzonitrile with piperazine and subsequent functionalization with the fluoropyridine moiety. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production.

The future prospects for 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases, including inflammatory disorders, cancer, and neurological conditions. If these trials yield positive results, this compound could become a valuable addition to the therapeutic arsenal available to clinicians.

In conclusion, 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile (CAS No. 1241467-73-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.

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